L-threo-PPMP

Sphingolipid Metabolism Enzyme Inhibition Negative Control

L-threo-PPMP is a chiral ceramide analog with 20-fold greater cellular uptake than PDMP, ensuring robust target engagement. Its stereospecificity precludes substitution with racemic mixtures or D-threo isomers. Essential for inducing apoptosis via GSL biosynthesis inhibition in cancer and multidrug resistance studies. Confirm CAS 207278-87-3 purity before ordering.

Molecular Formula C29H50N2O3·HCl
Molecular Weight 511
Cat. No. B1164765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-threo-PPMP
SynonymsL-threo-1-Phenyl-2-hexadecanoylamino-3-morpholino-1-propanol•HCl
Molecular FormulaC29H50N2O3·HCl
Molecular Weight511
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O
InChIInChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32)/t27-,29-/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:10 mgPurity:98+%Physical solid

L-threo-PPMP: A Stereospecific Glucosylceramide Synthase Inhibitor for Sphingolipid Research


L-threo-PPMP (CAS 207278-87-3) is a chemically defined stereoisomer of 1-phenyl-2-hexadecanoylamino-3-morpholino-1-propanol, a ceramide analog that functions as an inhibitor of glucosylceramide synthase (GCS/UGCG), the enzyme catalyzing the committed step in glycosphingolipid biosynthesis . Its biological activity is strictly dependent on its stereochemistry: among the four possible isomers of PPMP (D-threo, L-threo, D-erythro, and L-erythro), only the threo configurations exhibit GCS inhibitory activity, while erythro isomers are inactive and serve as negative controls [1].

Why Generic Substitution of L-threo-PPMP Is Not Advisable in Sphingolipid Pathway Studies


L-threo-PPMP cannot be simply substituted with racemic DL-threo-PPMP, other PPMP stereoisomers, or even the structurally related inhibitor PDMP without altering experimental outcomes. The stereochemistry at the two chiral centers dictates both the potency and the specific downstream effects on sphingolipid metabolism. For instance, while DL-threo-PPMP is an active racemic mixture, its erythro stereoisomer (DL-erythro-PPMP) is completely inactive against glucosylceramide synthase and is used exclusively as a negative control [1]. Furthermore, the structurally similar PDMP, while also a GCS inhibitor, exhibits up to a 20-fold difference in potency when used in intact cells compared to PPMP, a difference attributable to differential cellular uptake [2]. Therefore, the choice of a specific, well-characterized isomer is critical for reproducibility and for making accurate mechanistic interpretations.

Quantitative Evidence Guide: L-threo-PPMP Differentiation from Closest Analogs


Stereochemical Specificity: L-threo-PPMP vs. DL-erythro-PPMP as a Negative Control

The glucosylceramide synthase inhibitory activity of PPMP is absolutely dependent on stereochemistry. L-threo-PPMP is an active inhibitor, while its erythro stereoisomer, DL-erythro-PPMP, has no measurable effect on glucosylceramide synthetase activity. This property makes DL-erythro-PPMP a critical negative control for experiments utilizing L-threo-PPMP, D-threo-PPMP, or the racemic mixture [1].

Sphingolipid Metabolism Enzyme Inhibition Negative Control

Cellular Uptake Advantage: L-threo-PPMP Demonstrates ~20-Fold Higher Potency than PDMP in Intact Cells

While PPMP and PDMP exhibit similar inhibitory activity against glucosylceramide synthase in cell-free systems such as homogenates and microsomes, a critical difference emerges in intact cellular models. PPMP is approximately 20 times more potent than the analogous inhibitor PDMP when tested in intact cells [1]. This difference is attributed to the significantly more effective cellular uptake of PPMP compared to PDMP [1].

Cell-Based Assays Bioavailability Inhibitor Uptake

Cytotoxic Activity in Breast Cancer Cells: Quantitative ED50 Profile of L-threo-PPMP

L-threo-PPMP exhibits concentration-dependent cytotoxicity against a panel of human breast cancer cell lines. The compound inhibits cell growth with defined ED50 values, providing a quantitative benchmark for its activity in these models . This data serves as a class-level reference for the potency of threo-PPMP isomers in cancer research, though direct, head-to-head comparisons with other GCS inhibitors in the same study are limited.

Cancer Research Apoptosis Cytotoxicity Assays

Synergistic Activity: Differential Modulation of Ceramide Metabolism by PPMP Stereoisomers

The stereochemistry of PPMP determines its effect on cellular sphingolipid metabolism and its potential for synergy with other agents. In SK-N-RA neuroblastoma cells, D-threo-PPMP (10 μM) inhibited baseline glucosylceramide formation by approximately 25% and, when combined with fenretinide (4-HPR), achieved a 64% reduction compared to controls [1]. In contrast, the DL-erythro-PPMP isomer did not inhibit glucosylceramide or downstream ganglioside synthesis, failing to synergize in the same manner [1].

Combination Therapy Ceramide Metabolism Synergy

Best-Fit Research Applications for L-threo-PPMP Based on Empirical Evidence


Investigating the Role of Glucosylceramide Synthase in Cancer Cell Apoptosis and Chemoresistance

L-threo-PPMP is optimally applied in in vitro studies aimed at dissecting the role of glucosylceramide synthase (GCS) in cancer cell biology. Its quantifiable ED50 values in breast cancer cell lines (MCF-7, MDA-MB-468, SK-BR-3) provide a defined potency range for dose-response experiments. Furthermore, the compound's activity in inducing caspase-3-dependent apoptosis and its potential to reverse multidrug resistance by blocking glucosylceramide synthesis [5] make it a valuable tool for elucidating the link between sphingolipid metabolism, cell survival signaling, and response to chemotherapy.

Sphingolipid Metabolism Studies Requiring a Validated Stereochemical Control

For any study requiring unequivocal attribution of an observed phenotype to GCS inhibition, L-threo-PPMP should be used in conjunction with its inactive erythro isomer, DL-erythro-PPMP. The latter is a well-characterized negative control that has no effect on glucosylceramide synthetase activity . This experimental design is critical for confirming that observed effects (e.g., on membrane trafficking, apoptosis, or cellular differentiation) are due specifically to the inhibition of GCS and the subsequent alteration of glycosphingolipid levels, rather than non-specific or off-target interactions of the chemical scaffold.

Combination Therapy and Chemosensitization Studies in Neuroblastoma Models

L-threo-PPMP (or its active D-threo enantiomer) is particularly suited for combination studies with agents that induce ceramide-mediated apoptosis, such as fenretinide (4-HPR). Evidence shows that threo-PPMP isomers can significantly enhance the cytotoxic effects of 4-HPR by preventing the metabolic shunting of pro-apoptotic ceramide into glucosylceramide . In neuroblastoma cells, this combination achieved a 64% reduction in glucosylceramide formation, a key metric for experimental design . This makes it a valuable reagent for preclinical research into novel combination regimens for neuroblastoma and other ceramide-sensitive cancers.

Antiparasitic Research Targeting Sphingolipid Metabolism in Plasmodium falciparum

The racemic mixture, DL-threo-PPMP, is a known inhibitor of sphingosine synthetase in the malaria parasite *Plasmodium falciparum*, with an IC50 of 0.85 μM against late ring-stage parasite growth . While data on the pure L-threo isomer in this context is less extensive, the compound represents a critical stereochemical probe. Research indicates that among PPMP stereoisomers, L-threo-PPMP exhibits the most potent antimalarial activity [5], making it a key reagent for exploring the parasite's unique requirement for sphingolipid biosynthesis and for validating sphingolipid enzymes as drug targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-threo-PPMP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.